molecular formula C17H20FN5O3 B2733543 ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1260951-65-2

ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B2733543
CAS No.: 1260951-65-2
M. Wt: 361.377
InChI Key: GZLIEPIKRWTPDC-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a chemical compound that exhibits intriguing properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a unique structure that allows it to participate in a wide range of chemical reactions and exhibit specific interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate typically involves several steps:

  • Starting Materials: : The synthesis starts with commercially available 4-fluorophenyl derivatives and piperidine-1-carboxylate.

  • Triazole Formation: : The formation of the 1H-1,2,3-triazole ring is achieved through a Huisgen cycloaddition reaction, commonly referred to as the click reaction.

  • Amidation: : The carbonylation and subsequent amidation steps involve the reaction of the triazole derivative with piperidine-1-carboxylate under suitable conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, including continuous flow chemistry and the use of high-throughput screening techniques to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can convert the carbonyl group into alcohol or amine groups.

  • Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically employed.

  • Substitution: : Strong nucleophiles such as sodium azide or thiolates may be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, enabling the exploration of new chemical and biological properties.

Scientific Research Applications

Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate has a wide range of scientific research applications:

  • Chemistry: : It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.

  • Biology: : The compound is used in studying enzyme inhibition and receptor binding due to its interaction with biological targets.

  • Medicine: : Researchers explore its potential as a drug candidate for conditions such as inflammation, infection, and neurological disorders.

  • Industry: : The compound’s unique properties make it suitable for material science applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets:

  • Molecular Targets: : These include enzymes, receptors, and proteins that are involved in various biological pathways.

  • Pathways: : The compound may inhibit or activate specific signaling pathways, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exhibits unique properties:

  • Unique Structure: : The presence of the 4-fluorophenyl group and the triazole ring provides distinct chemical reactivity and biological activity.

  • Similar Compounds: : Other compounds in the same class include:

    • Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .

    • Ethyl 4-({[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .

    • Ethyl 4-({[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

That should give you a pretty thorough overview

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-2-26-17(25)22-9-7-13(8-10-22)19-16(24)15-11-23(21-20-15)14-5-3-12(18)4-6-14/h3-6,11,13H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIEPIKRWTPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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